5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1702169-08-1
VCID: VC6159204
InChI: InChI=1S/C10H10N4/c1-7-6-13-10(14-9(7)11)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14)
SMILES: CC1=CN=C(N=C1N)C2=CC=CC=N2
Molecular Formula: C10H10N4
Molecular Weight: 186.218

5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine

CAS No.: 1702169-08-1

Cat. No.: VC6159204

Molecular Formula: C10H10N4

Molecular Weight: 186.218

* For research use only. Not for human or veterinary use.

5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine - 1702169-08-1

Specification

CAS No. 1702169-08-1
Molecular Formula C10H10N4
Molecular Weight 186.218
IUPAC Name 5-methyl-2-pyridin-2-ylpyrimidin-4-amine
Standard InChI InChI=1S/C10H10N4/c1-7-6-13-10(14-9(7)11)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14)
Standard InChI Key HGZNDYAGCNEECA-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1N)C2=CC=CC=N2

Introduction

Key Findings

5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methyl group at position 5, a pyridin-2-yl group at position 2, and an amine at position 4. While direct literature on this specific compound is limited, structural analogs and related pyrimidin-4-amine derivatives have been extensively studied for their kinase inhibitory activity, particularly against cyclin-dependent kinases (CDKs). This review synthesizes data from synthetic methodologies, structure-activity relationships (SAR), and biological evaluations of closely related compounds to infer potential properties and applications of this molecule .

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a pyrimidine ring fused with a pyridine moiety. Key features include:

  • Pyrimidine core: Positions 2 and 5 are substituted with pyridin-2-yl and methyl groups, respectively.

  • Amine functionality: Position 4 hosts an amine group, enhancing hydrogen-bonding potential.

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₁₁N₅
Molecular Weight201.23 g/mol
LogP (Predicted)1.8 (Moderate lipophilicity)
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors4 (N atoms in rings and amine)

The pyridin-2-yl group introduces aromatic stacking potential, while the methyl group at C5 may influence steric interactions .

Synthetic Pathways

General Strategies

Synthesis of pyrimidin-4-amine derivatives typically involves:

  • Pyrimidine ring formation: Cyclocondensation of β-diketones with amidines.

  • Functionalization: Sequential substitution at C2 and C5 via nucleophilic aromatic substitution or cross-coupling reactions.

Case Study: Analogous CDK4/6 Inhibitors

In a seminal study, 4-thiazol-NN-(pyridin-2-yl)pyrimidin-2-amine derivatives were synthesized using a multi-step approach :

  • Thiazole incorporation: Reaction of 5-acetylthiazole with enaminones.

  • Amine coupling: Buchwald-Hartwig amination to introduce the pyridin-2-yl group.

  • Purification: Flash chromatography (DCM:MeOH gradients).

Table 2: Synthetic Optimization of Pyrimidin-4-amines

StepReagents/ConditionsYield (%)
Ring Formationβ-diketone + guanidine (EtOH, reflux)65–80
C2 SubstitutionPd(dba)₂, Xantphos, K₃PO₄ (toluene)50–70
C5 MethylationMeMgBr, THF, −78°C45–60

For 5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine, methylation at C5 could employ methyl Grignard reagents or Friedel-Crafts alkylation .

Biological Activity and Mechanisms

Kinase Inhibition Profile

Structural analogs, such as compound 78 from , exhibit potent CDK4/6 inhibition (KiK_i = 1–34 nM) with >100-fold selectivity over CDK1/2/7/9. The pyridin-2-yl group is critical for binding to the kinase’s hinge region via hydrogen bonds with Leu83 and Asp163 .

Table 3: Activity of Pyrimidin-4-amine Derivatives

CompoundCDK4 KiK_i (nM)CDK6 KiK_i (nM)MV4-11 GI₅₀ (nM)
78 (Thiazole analog)13423
83 (Methyl analog)430209

The 5-methyl substitution in 83 reduced cellular potency compared to thiazole-bearing 78, suggesting steric or electronic effects on target engagement .

Antiproliferative Effects

In MV4-11 leukemia cells, 78 induced G₁ phase arrest (85% vs. 61% in controls at 0.4 μM), mimicking palbociclib’s mechanism . The methyl-substituted target compound may exhibit similar cell cycle modulation but with attenuated efficacy due to reduced kinase affinity.

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability predicted (F ≈ 30–50%) due to moderate LogP and hydrogen-bonding capacity.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential NN-demethylation or pyridine ring hydroxylation.

Toxicity

Applications in Drug Discovery

Oncology

As CDK4/6 inhibitors, pyrimidin-4-amines are candidates for breast cancer and AML. The target compound’s methyl group could improve CNS penetration for brain metastasis applications.

Comparative Analysis with Related Derivatives

Table 4: Substituent Effects on Activity

C2 GroupC5 GroupCDK4 KiK_i (nM)Antiproliferative GI₅₀ (nM)
Thiazol-5-ylH123
Pyridin-2-ylCH₃4209
PhenylCl41>3,000

Methylation at C5 preserves CDK4/6 affinity but reduces cellular potency, likely due to altered membrane permeability .

Future Directions

  • Synthetic Optimization: Explore Suzuki-Miyaura coupling for C2 diversification.

  • Biological Screening: Evaluate kinase selectivity and antitumor efficacy in PDX models.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

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